molecular formula C5H6N4S B13104327 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B13104327
M. Wt: 154.20 g/mol
InChI Key: ABYZCTFVKPLZFF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound that features a thiadiazole ring substituted with a dimethylamino group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-1,3,4-thiadiazole-2-carbonitrile is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

5-(dimethylamino)-1,3,4-thiadiazole-2-carbonitrile

InChI

InChI=1S/C5H6N4S/c1-9(2)5-8-7-4(3-6)10-5/h1-2H3

InChI Key

ABYZCTFVKPLZFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(S1)C#N

Origin of Product

United States

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